

# A Technical Guide to Ceritinib D7 for Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ceritinib D7

Cat. No.: B1472091

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Introduction: Ceritinib, sold under the brand name Zykadia®, is a second-generation, orally bioavailable, and highly selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2][3] It is primarily utilized in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), often after the development of resistance to first-generation inhibitors like crizotinib.[1][4][5][6][7] **Ceritinib D7** is the deuterated form of Ceritinib, commonly used as an internal standard in pharmacokinetic and metabolic studies for the quantification of Ceritinib by mass spectrometry.[8] The incorporation of seven deuterium atoms provides a distinct mass shift, facilitating precise quantification without altering the compound's chemical properties. This guide provides a technical overview of **Ceritinib D7**, including its physicochemical properties, representative analytical methodologies, and its biological context.

## Physicochemical and Analytical Data

While a Certificate of Analysis (CoA) is specific to a particular manufacturing batch, the following table summarizes the typical quantitative data and specifications for **Ceritinib D7** based on information provided by chemical suppliers.

Parameter	Specification	Method
Identity		
Chemical Name	5-chloro-N <sup>4</sup> -[2-[(1-methylethyl)sulfonyl]phenyl]-N <sup>2</sup> -[5-methyl-2-[1-(methyl-d <sub>3</sub> )ethoxy-1,2,2,2-d <sub>4</sub> ]-4-(4-piperidinyl)phenyl]-2,4-pyrimidinediamine	IUPAC
Molecular Formula	C <sub>28</sub> H <sub>29</sub> D <sub>7</sub> ClN <sub>5</sub> O <sub>3</sub> S	Elemental Analysis
Formula Weight	565.2 g/mol	Mass Spectrometry
CAS Number	1632484-77-5	-
Purity		
Deuterated Forms (d <sub>1</sub> -d <sub>7</sub> )	≥99%	Mass Spectrometry
Chemical Purity	≥98%	HPLC
Physical Properties		
Appearance	A solid	Visual Inspection
Solubility	Soluble in Methanol and DMSO	Solubility Test

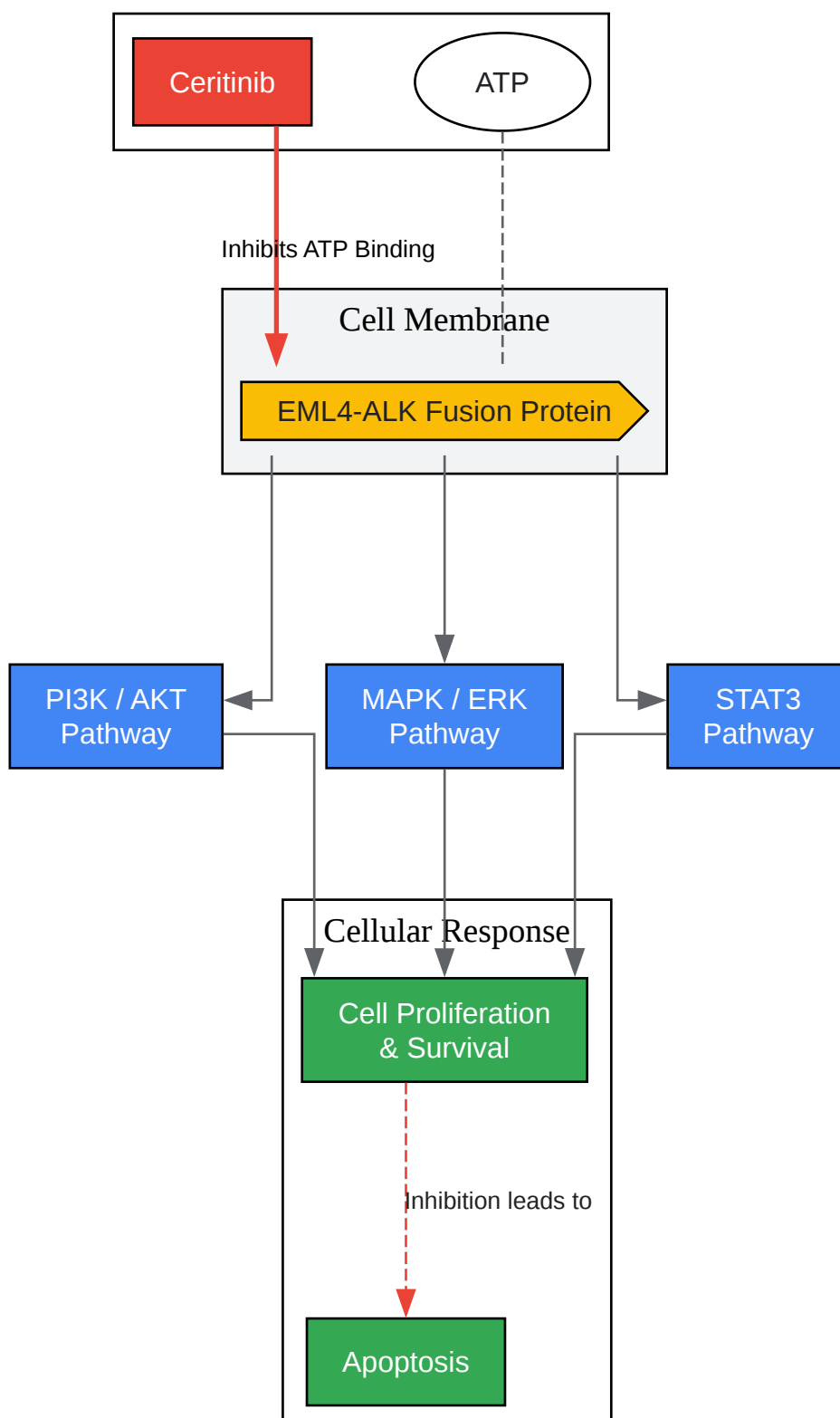
Data compiled from supplier technical information sheets.[\[2\]](#)[\[8\]](#)[\[9\]](#)

## Biological Mechanism and Signaling Pathway

Ceritinib functions by targeting and inhibiting the ALK receptor tyrosine kinase.[\[1\]](#) In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK.[\[1\]](#)[\[10\]](#)[\[11\]](#) This fusion results in a constitutively active ALK protein that drives uncontrolled cell proliferation and survival by activating downstream signaling pathways.[\[1\]](#)[\[10\]](#)

Ceritinib competitively binds to the ATP-binding site within the ALK kinase domain, which blocks its autophosphorylation.[\[1\]](#)[\[10\]](#) This action prevents the activation of key downstream

signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, ultimately leading to cell cycle arrest and apoptosis of the cancer cells.[1][4] Ceritinib has demonstrated significantly higher potency against ALK than first-generation inhibitors and remains effective against several crizotinib-resistant mutations.[4]



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Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival pathways.

## Experimental Protocols

### Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a representative method for determining the chemical purity of Ceritinib. Such methods are essential for quality control in pharmaceutical formulations.[12]

1. Objective: To quantify Ceritinib and separate it from potential impurities using RP-HPLC with UV detection.

2. Materials and Reagents:

- Ceritinib Reference Standard
- **Ceritinib D7** Sample
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)
- Buffer solution (e.g., Ammonium Formate)
- Kromosil C18 column or equivalent

3. Chromatographic Conditions:

- Mobile Phase: Acetonitrile and Buffer (e.g., 60:40 v/v)[12]
- Column: Kromosil C18 (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)[12]
- Flow Rate: 1.0 mL/min[12]
- Detection Wavelength: 320 nm[12]
- Injection Volume: 10  $\mu$ L

- Column Temperature: Ambient

#### 4. Standard and Sample Preparation:

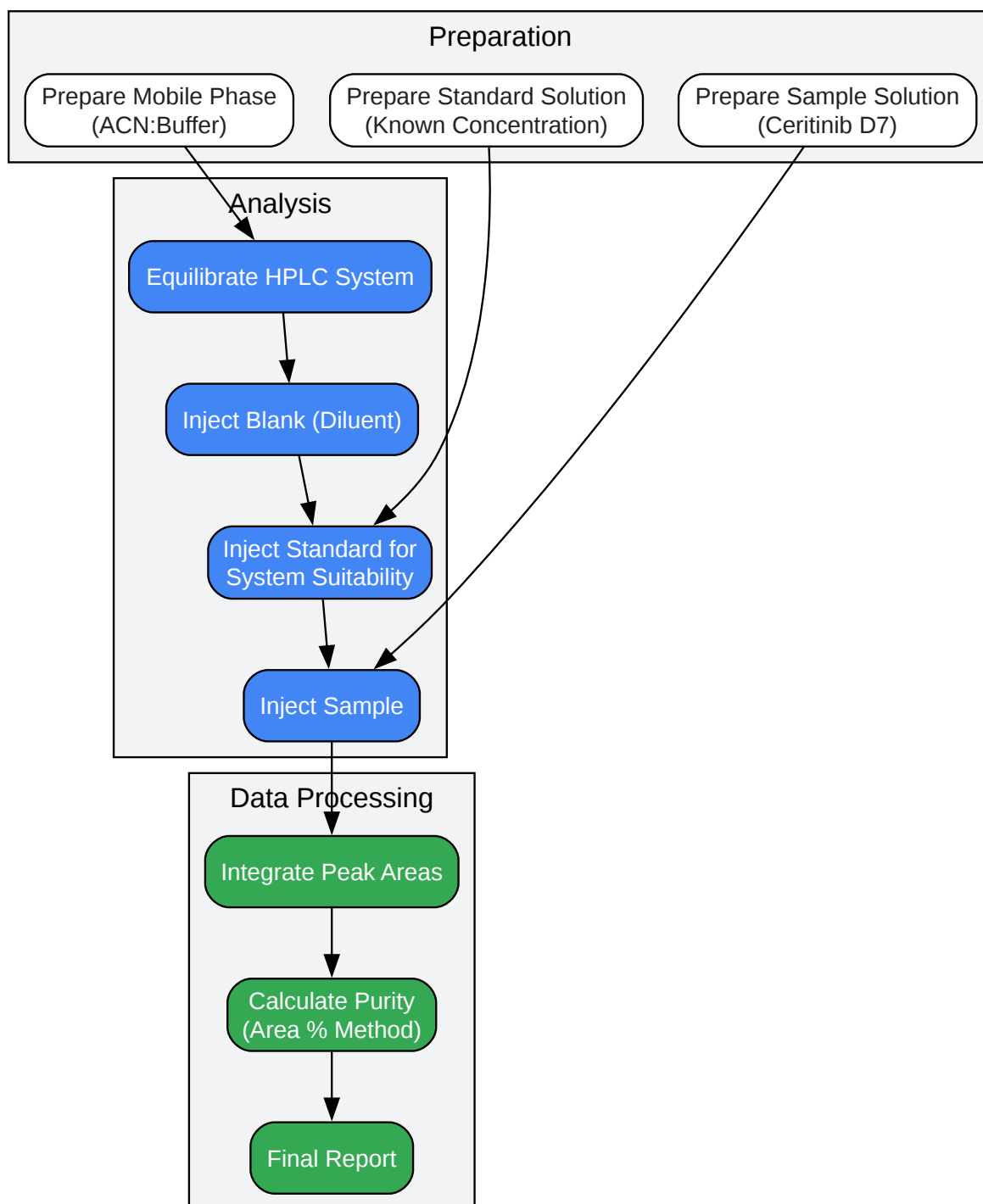
- Standard Solution: Accurately weigh and dissolve the Ceritinib reference standard in a suitable solvent (e.g., Methanol or DMSO, diluted with mobile phase) to achieve a known concentration (e.g., 100 µg/mL).
- Sample Solution: Prepare the **Ceritinib D7** sample in the same manner as the standard solution to a similar concentration.

#### 5. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for retention time consistency, peak area reproducibility, and theoretical plates).
- Inject the sample solution.
- Identify the Ceritinib peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area Percent method).

#### 6. Acceptance Criteria:

- The purity of **Ceritinib D7** should be  $\geq 98\%$ .
- System suitability parameters (e.g., %RSD of peak areas  $< 2.0\%$ ) must be met.



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Address: 3281 E Guasti Rd

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